molecular formula C21H16F6N4O2S B13951728 2-(3,5-bis-trifluoromethyl-phenyl)-N-(4-oxo-2-thiazolidin-3-yl-4H-quinazolin-3-yl)acetamide

2-(3,5-bis-trifluoromethyl-phenyl)-N-(4-oxo-2-thiazolidin-3-yl-4H-quinazolin-3-yl)acetamide

Cat. No.: B13951728
M. Wt: 502.4 g/mol
InChI Key: QDWWSRRHHKUXDJ-UHFFFAOYSA-N
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Description

2-(3,5-bis-trifluoromethyl-phenyl)-N-(4-oxo-2-thiazolidin-3-yl-4H-quinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-bis-trifluoromethyl-phenyl)-N-(4-oxo-2-thiazolidin-3-yl-4H-quinazolin-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Thiazolidinone Ring: The thiazolidinone ring can be introduced by reacting the quinazoline intermediate with a thioamide or similar reagent under suitable conditions.

    Attachment of the Trifluoromethyl Phenyl Group:

    Final Acetylation: The final step involves acetylation to form the acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-bis-trifluoromethyl-phenyl)-N-(4-oxo-2-thiazolidin-3-yl-4H-quinazolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,5-bis-trifluoromethyl-phenyl)-N-(4-oxo-2-thiazolidin-3-yl-4H-quinazolin-3-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Modulation: It may bind to and modulate the activity of specific receptors, affecting cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-bis-trifluoromethyl-phenyl)-N-(4-oxo-2-thiazolidin-3-yl)acetamide
  • 2-(3,5-bis-trifluoromethyl-phenyl)-N-(4-oxo-2-thiazolidin-3-yl-4H-quinazolin-2-yl)acetamide

Uniqueness

2-(3,5-bis-trifluoromethyl-phenyl)-N-(4-oxo-2-thiazolidin-3-yl-4H-quinazolin-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its trifluoromethyl groups enhance its metabolic stability and bioavailability, making it a promising candidate for drug development.

Properties

Molecular Formula

C21H16F6N4O2S

Molecular Weight

502.4 g/mol

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-N-[4-oxo-2-(1,3-thiazolidin-3-yl)quinazolin-3-yl]acetamide

InChI

InChI=1S/C21H16F6N4O2S/c22-20(23,24)13-7-12(8-14(10-13)21(25,26)27)9-17(32)29-31-18(33)15-3-1-2-4-16(15)28-19(31)30-5-6-34-11-30/h1-4,7-8,10H,5-6,9,11H2,(H,29,32)

InChI Key

QDWWSRRHHKUXDJ-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1C2=NC3=CC=CC=C3C(=O)N2NC(=O)CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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